1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
Description
1-(3-Chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound featuring a chromene core fused with a substituted phenyl group. Its structure comprises:
- Chromene backbone: A 2H-chromene ring system with a 6-methoxy substituent and a 2-oxo group.
- Ester linkage: The 3-carboxylate group is esterified with a 1-(3-chlorophenyl)-1-oxopropan-2-yl moiety.
- Functional groups: The 3-chlorophenyl ketone and methoxy groups likely influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
[1-(3-chlorophenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO6/c1-11(18(22)12-4-3-5-14(21)8-12)26-19(23)16-10-13-9-15(25-2)6-7-17(13)27-20(16)24/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPYZCWEPLSNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)OC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 1-(3-chlorophenyl)-1-oxopropan-2-ol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromene moiety may play a role in binding to biological targets, while the chlorophenyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural and Functional Differences
Chromene vs. Carbamate/Phosphonate Backbones: The target compound’s chromene core distinguishes it from carbamates (e.g., compound 28) and phosphonates (e.g., ID1352). Chromenes are associated with photostability and π-π stacking interactions, which may enhance binding to aromatic enzyme pockets . Carbamates and phosphonates exhibit distinct hydrolytic stability profiles.
Substituent Effects on Bioactivity: Methoxy Group: The 6-methoxy group on the chromene ring may enhance lipophilicity compared to the trifluoroethyl group in ID1352, influencing membrane permeability . 3-Chlorophenyl Ketone: Shared with compound 28 and others, this group is critical for hydrophobic interactions in enzyme binding. In compound 28, its presence correlates with nanomolar-level acetylcholinesterase inhibition .
Synthetic Accessibility :
- The target compound’s ester linkage (vs. amides in compound 24 or carbamates in compound 28) simplifies synthesis but may reduce metabolic stability. Compound 24’s benzamide linkage required multistep peptide coupling (86% yield), whereas esterification typically achieves higher yields .
Biological Target Specificity: Compound 28’s acetylcholinesterase inhibition contrasts with compound 24’s antituberculosis activity, highlighting how minor structural changes (e.g., chromene vs. benzamide) redirect therapeutic applications .
Table 2: Physical and Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
